molecular formula C24H33NO2 B8515185 4-[(11-Phenylundecyl)amino]benzoic acid CAS No. 61439-52-9

4-[(11-Phenylundecyl)amino]benzoic acid

Cat. No.: B8515185
CAS No.: 61439-52-9
M. Wt: 367.5 g/mol
InChI Key: YROPKZIQRUBCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(11-Phenylundecyl)amino]benzoic acid is a synthetic aromatic compound featuring a benzoic acid core substituted at the 4-position with an amino group linked to an 11-phenylundecyl chain. This structure combines the carboxylate functionality of benzoic acid with a long hydrophobic alkyl chain terminated by a phenyl group, making it a candidate for studies in surfactant chemistry, drug delivery, or membrane interactions.

Properties

CAS No.

61439-52-9

Molecular Formula

C24H33NO2

Molecular Weight

367.5 g/mol

IUPAC Name

4-(11-phenylundecylamino)benzoic acid

InChI

InChI=1S/C24H33NO2/c26-24(27)22-16-18-23(19-17-22)25-20-12-7-5-3-1-2-4-6-9-13-21-14-10-8-11-15-21/h8,10-11,14-19,25H,1-7,9,12-13,20H2,(H,26,27)

InChI Key

YROPKZIQRUBCBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCCNC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural motifs—a benzoic acid backbone and aromatic/hydrophobic substituents—are shared with several analogs. Below is a detailed comparison based on substituent effects, spectral properties, and biological activity.

Structural and Physicochemical Properties

Compound Name Substituent/Chain Molecular Weight (g/mol) UV-Vis λmax (nm) IR Key Bands (cm⁻¹) Solubility Trends
4-[(11-Phenylundecyl)amino]benzoic acid 11-phenylundecyl amino group ~445.6 (calculated) Not reported Not reported Low aqueous solubility (predicted)
4-[4-(Dimethylaminobenzylidene)amino]benzoic acid (SB1) Dimethylaminobenzylidene group ~298.3 267, 341 N-H (3320), C=O (1680) Moderate in methanol
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives 4-chlorophenylsulfonyl group ~336.8 (base structure) Not reported S=O (1350–1150) Lipophilic, low solubility
4-Aminobenzoic acid Amino group 137.1 ~267 (in H2O) N-H (3450), C=O (1680) High aqueous solubility

Key Observations:

  • Hydrophobicity: The 11-phenylundecyl chain in the target compound likely enhances lipophilicity compared to shorter-chain analogs like SB1 or 4-aminobenzoic acid. This property may influence its aggregation behavior or membrane permeability .
  • Spectral Features: SB1 exhibits dual UV absorbance peaks at 267 nm (π→π* transition) and 341 nm (n→π*), attributed to the conjugated benzylidene and dimethylamino groups . Similar behavior may occur in the target compound, though the extended alkyl chain could redshift absorption due to increased conjugation.
  • Solubility: The bulky phenylundecyl chain is expected to reduce aqueous solubility, contrasting with the hydrophilic 4-aminobenzoic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.